molecular formula C16H18N4O B6978892 2-Tert-butyl-5-(naphthalen-1-yloxymethyl)tetrazole

2-Tert-butyl-5-(naphthalen-1-yloxymethyl)tetrazole

Cat. No.: B6978892
M. Wt: 282.34 g/mol
InChI Key: STBOAIILYPONAT-UHFFFAOYSA-N
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Description

2-Tert-butyl-5-(naphthalen-1-yloxymethyl)tetrazole is a chemical compound belonging to the tetrazole family Tetrazoles are a class of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom This particular compound is characterized by the presence of a tert-butyl group and a naphthalen-1-yloxymethyl group attached to the tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-5-(naphthalen-1-yloxymethyl)tetrazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of a nitrile with sodium azide in the presence of a catalyst such as zinc chloride. The reaction is carried out in a solvent like isopropanol or n-butanol, and the product is obtained after purification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and purification techniques is crucial in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-5-(naphthalen-1-yloxymethyl)tetrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the tetrazole ring into other functional groups.

    Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized tetrazole derivatives, while substitution reactions can produce various substituted tetrazoles .

Scientific Research Applications

2-Tert-butyl-5-(naphthalen-1-yloxymethyl)tetrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Tert-butyl-5-(naphthalen-1-yloxymethyl)tetrazole involves its interaction with specific molecular targets. The tetrazole ring can coordinate with metal ions, forming stable complexes. These interactions can influence various biochemical pathways and processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Tert-butyl-5-(naphthalen-1-yloxymethyl)tetrazole is unique due to its specific substituents, which confer distinct chemical and physical properties

Properties

IUPAC Name

2-tert-butyl-5-(naphthalen-1-yloxymethyl)tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O/c1-16(2,3)20-18-15(17-19-20)11-21-14-10-6-8-12-7-4-5-9-13(12)14/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STBOAIILYPONAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1N=C(N=N1)COC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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